molecular formula C12H20O4 B1621958 1,4-Dioxacyclotetradecane-5,14-dione CAS No. 5578-82-5

1,4-Dioxacyclotetradecane-5,14-dione

Cat. No.: B1621958
CAS No.: 5578-82-5
M. Wt: 228.28 g/mol
InChI Key: XFQHIELVPOKJIM-UHFFFAOYSA-N
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Description

1,4-Dioxacyclotetradecane-5,14-dione, also known as Cyclic Ethylene Ester Sebacic Acid, Cyclic Ethylene Decanedioate, and Cyclic 1,2-Eth . It has a molecular formula of C12H20O4 and a molecular weight of 228.28 . It is used in medical goods and for the identification of additives in polymers from single-use bioprocessing bags .


Synthesis Analysis

The synthesis of this compound can be achieved from Sebacic acid and Ethylene glycol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H20O4 . The canonical SMILES representation is C1CCCCC(=O)OCCOC(=O)CCC1 .


Chemical Reactions Analysis

This compound has been extensively studied in the synthesis and structural analysis of macrocyclic dioxotetraamine ligands and their metal complexes. It has also been used in the synthesis of novel degradable polyesters.


Physical and Chemical Properties Analysis

This compound has a melting point of 40-41 °C, a boiling point of 442.1°C, and a density of 1.021g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

1,4-Dioxacyclotetradecane-5,14-dione has been extensively studied in the synthesis and structural analysis of macrocyclic dioxotetraamine ligands and their metal complexes. For instance, research has focused on the synthesis and characterization of various copper(II) complexes of dioxocyclam derivatives, a type of dioxotetraamine ligand, which includes the this compound structure. These studies involve X-ray diffraction analysis, electronic spectroscopy, and electrochemical techniques to understand the properties and behavior of these complexes in different environments (Bu et al., 1996); (Bu et al., 1998).

Crystallography and Proton Binding Studies

The compound has also been a subject in crystallography and proton binding studies. For example, researchers have explored the proton binding properties of macrobicyclic receptors derived from this compound, employing spectroscopic, quantum chemical, and potentiometric methods. This research provides insights into the structural features and chemical behaviors of such macrocycles in different protonated forms (Meyer et al., 2005).

Polymerization and Material Science

In the field of polymerization and material science, this compound has been used in the synthesis of novel degradable polyesters. These studies involve the ring-opening polymerization of heterocyclic monomers, examining factors that influence polymerization yield and molecular weights, and exploring the microstructure of resulting polymers (Benabdillah et al., 1999).

Coordination Chemistry and Metal Complex Studies

The coordination chemistry of this compound has been a subject of interest, particularly in studies involving copper(II) and nickel(II) complexes. These studies typically focus on the synthesis and characterization of novel ligands and their metal complexes, employing techniques such as NMR, IR, and mass spectral studies to understand the coordination behavior and structural properties of these complexes (Karaböcek et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, this compound has been used in open-tubular capillary electrochromatography, serving as a stationary phase. This involves modifying capillaries with the macrocyclic dioxopolyamine compound and studying the electroosmotic flow properties in different pH environments (Guan et al., 2000).

Properties

IUPAC Name

1,4-dioxacyclotetradecane-5,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-11-7-5-3-1-2-4-6-8-12(14)16-10-9-15-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQHIELVPOKJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCOC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204345
Record name 1,4-Dioxatetradecane-5,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-82-5
Record name Ethylene sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5578-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxatetradecane-5,14-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxatetradecane-5,14-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxacyclotetradecane-5,14-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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